4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUCBYRUQFMVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is a member of the pyrimidine class of heterocycles, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a 4-fluorophenyl group, a sulfanyl linkage, and a pyrimidine ring substituted with a pyridine moiety. The presence of fluorine is known to enhance biological activity by improving metabolic stability and bioavailability.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, pyrimidine derivatives have been shown to inhibit viral replication through various mechanisms, including interference with viral RNA polymerases.
Case Study: Antiviral Efficacy
A study published in MDPI highlighted that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against Hepatitis C Virus (HCV) NS5B polymerase. The compound's ability to inhibit this enzyme suggests potential as an antiviral agent against HCV .
Antitumor Activity
Compounds containing pyrimidine and pyridine rings have also been investigated for their antitumor properties. The mechanism often involves the inhibition of DNA synthesis or repair pathways in cancer cells.
Research Findings
A comprehensive review identified several pyrimidine derivatives that exhibited cytotoxicity against various cancer cell lines, with some achieving IC50 values below 10 µM. The incorporation of fluorinated phenyl groups was noted to enhance the cytotoxic effects significantly .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrimidine and phenyl rings can lead to enhanced biological activity. For example, the introduction of electron-withdrawing groups like fluorine at the para position of the phenyl ring has been associated with increased potency against target enzymes .
Table 2: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antiviral Activity : Research indicates that compounds with similar structures have shown promise as antiviral agents. The presence of the pyrimidine and pyridine rings may enhance their interaction with viral enzymes, potentially inhibiting viral replication .
- Anticancer Potential : Studies have suggested that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The fluorophenyl group may contribute to improved efficacy against certain cancer types by enhancing lipophilicity and cellular uptake .
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. This property is particularly relevant in the context of diseases such as diabetes and obesity, where enzyme regulation is crucial for maintaining metabolic balance .
Case Studies
Several studies have investigated the efficacy and mechanisms of action of compounds structurally related to 4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether:
- Study on Antiviral Agents : A study published in MDPI highlighted the effectiveness of N-heterocycles, including pyrimidine derivatives, as antiviral agents against HIV. The compound's structural features may allow it to interact with viral proteins, thereby inhibiting their function .
- Anticancer Research : In a comprehensive review of benzimidazole derivatives, compounds with similar functional groups demonstrated significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. This suggests that our compound could have similar effects due to its structural analogies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
